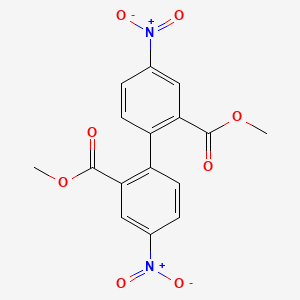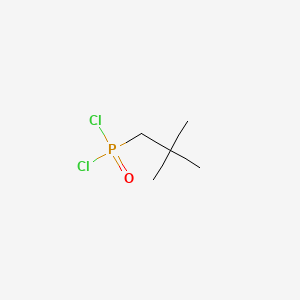
Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate
Übersicht
Beschreibung
Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate is an organic compound with the molecular formula C16H12N2O8. This compound is characterized by the presence of two nitro groups and two ester groups, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate typically involves the esterification of 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, and methanol as the esterifying agent. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems ensures consistent product quality and minimizes the risk of contamination.
Types of Reactions:
Oxidation: The nitro groups in this compound can undergo reduction reactions to form amino groups. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Reduction: The ester groups can be hydrolyzed to form the corresponding carboxylic acids. This reaction is typically carried out under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can introduce additional nitro groups, while halogenation can introduce halogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst, sodium dithionite.
Reduction: Hydrochloric acid, sodium hydroxide.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed:
Reduction: Amino derivatives.
Hydrolysis: Carboxylic acids.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and nitroreductases. It can also serve as a model compound for studying the metabolism of nitroaromatic compounds.
Medicine: Potential applications include the development of prodrugs, where the compound is modified to improve its pharmacokinetic properties. The nitro groups can be reduced to amino groups, which may enhance the compound’s bioavailability and therapeutic efficacy.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties, such as improved stability and reactivity.
Wirkmechanismus
The mechanism of action of Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as esterases and nitroreductases. These enzymes catalyze the hydrolysis of ester groups and the reduction of nitro groups, respectively.
Pathways Involved: The hydrolysis of ester groups leads to the formation of carboxylic acids, which can participate in various metabolic pathways. The reduction of nitro groups to amino groups can result in the formation of reactive intermediates that can further react with cellular components.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The presence of two nitro groups and two ester groups in this compound provides unique reactivity and versatility in chemical synthesis.
- Its structure allows for multiple functional group transformations, making it a valuable intermediate in the synthesis of complex organic molecules.
- The compound’s potential applications in various fields, including chemistry, biology, medicine, and industry, further highlight its significance and uniqueness.
Eigenschaften
IUPAC Name |
methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O8/c1-25-15(19)13-7-9(17(21)22)3-5-11(13)12-6-4-10(18(23)24)8-14(12)16(20)26-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGANXQLLXWERMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329534 | |
| Record name | Dimethyl 4,4'-dinitro[1,1'-biphenyl]-2,2'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23305-76-2 | |
| Record name | NSC128628 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 4,4'-dinitro[1,1'-biphenyl]-2,2'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1633398.png)
![Isooctadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B1633401.png)



![4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)-butyric acid](/img/structure/B1633416.png)







